

Application Notes and Protocols for AJG049 Free Base in Cardiomyocyte Culture

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Compound of Interest		
Compound Name:	AJG049 free base	
Cat. No.:	B1664468	Get Quote

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Introduction

AJG049 is a potent L-type Ca2+ channel antagonist that exhibits high affinity for the diltiazem-binding site on the α 1C subunit of the channel.[1] L-type Ca2+ channels play a crucial role in cardiac electrophysiology and excitation-contraction coupling. Their inhibition can modulate cardiomyocyte contractility, action potential duration, and gene expression. These notes provide a framework for utilizing **AJG049 free base** in in vitro cardiomyocyte cultures to investigate its effects on cellular function and signaling pathways. The following protocols are intended as a starting point and may require optimization for specific cell types (e.g., primary cardiomyocytes, iPSC-derived cardiomyocytes) and experimental goals.

Data Presentation

Table 1: Hypothetical Dose-Response of AJG049 on Cardiomyocyte Contraction Rate



AJG049 Concentration (μM)	Mean Contraction Rate (beats per minute)	Standard Deviation
0 (Vehicle Control)	60.2	± 5.1
0.1	55.8	± 4.8
1	42.5	± 3.9
10	25.1	± 3.2
100	8.9	± 2.1

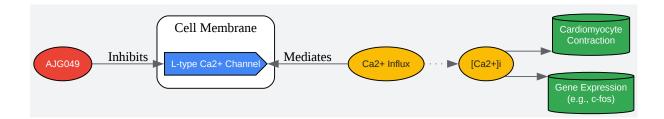
Table 2: Hypothetical Effect of AJG049 on Calcium Transient Amplitude in Cardiomyocytes

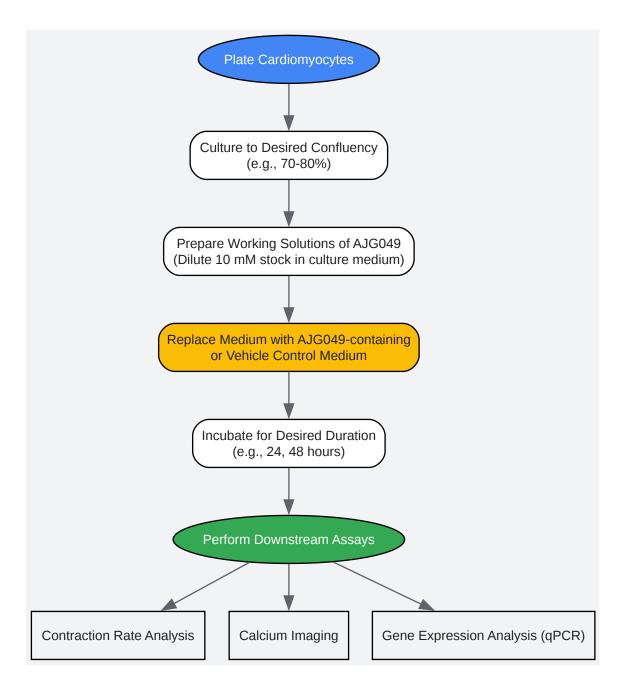
Treatment	Peak Fluorescence Ratio (F/F0)	Standard Deviation
Vehicle Control	3.5	± 0.4
AJG049 (10 μM)	1.8	± 0.2

Signaling Pathway

The proposed mechanism of action for AJG049 in cardiomyocytes involves the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, can affect calcium-dependent signaling pathways that regulate cellular processes such as contraction and gene expression.







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References

- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent
 L-type Ca2+ currents in intestinal and vascular smooth muscle PMC [pmc.ncbi.nlm.nih.gov]
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